

Cyclohepten-1-ylboronic acid literature review.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Cyclohepten-1-ylboronic acid
Cat. No.:	B1364393

[Get Quote](#)

An In-Depth Technical Guide to **Cyclohepten-1-ylboronic Acid**: Synthesis, Properties, and Applications in Modern Organic Chemistry

Introduction

Cyclohepten-1-ylboronic acid is a member of the versatile class of organoboron compounds that have become indispensable in modern synthetic and medicinal chemistry.^{[1][2]} The unique combination of a conformationally flexible seven-membered carbocycle and the highly functional boronic acid moiety makes this reagent a valuable building block for creating novel molecular architectures. The historical apprehension regarding the toxicity of boron-containing compounds has been largely demystified, evidenced by the success of several FDA-approved drugs incorporating the boronic acid functional group.^{[1][3][4]}

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights into the synthesis, characterization, handling, and application of **Cyclohepten-1-ylboronic acid**, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.^{[5][6]}

Physicochemical Properties and Structural Features

Cyclohepten-1-ylboronic acid is a white to off-white solid at room temperature. Its core structure consists of a seven-membered alkene ring bonded to a boronic acid group [-B(OH)₂]. The carbon-boron bond is to an sp²-hybridized carbon of the double bond.

The boronic acid functional group is a Lewis acid due to the empty p-orbital on the boron atom. In the presence of Lewis bases, such as hydroxide or other nucleophiles, it can accept a pair of electrons to convert from a neutral, trigonal planar geometry to an anionic, tetrahedral boronate species.^[1] This activation is a critical step in its most important chemical transformation, the Suzuki-Miyaura coupling.^{[7][8]}

Table 1: Key Properties of **Cyclohepten-1-ylboronic Acid**

Property	Value	Source
CAS Number	835882-35-4	[9]
Molecular Formula	C ₇ H ₁₃ BO ₂	[10]
Molecular Weight	140.0 g/mol	[10]
IUPAC Name	(cyclohept-1-en-1-yl)boronic acid	[9]
Storage Temperature	2-8°C	[9]

```
graph Structure {
  layout=neato;
  node [shape=plaintext, fontname="Arial"];
  edge [fontname="Arial"];

  // Define nodes for the cycloheptene ring
  C1 [label="C"];
  C2 [label="C"];
  C3 [label="CH2"];
  C4 [label="CH2"];
  C5 [label="CH2"];
  C6 [label="CH2"];
  C7 [label="CH"];

  // Define nodes for the boronic acid group
  B [label="B", pos="2,0!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
  OH1 [label="OH"];
  OH2 [label="OH"];

  // Position nodes for the ring
  C1 [pos="0,0!"];
  C2 [pos="1.2,0.5!"];
  C7 [pos="-0.5,1.2!"];
  C6 [pos="-0.2,2.5!"];
  C5 [pos="1,3.2!"];
  C4 [pos="2.2,2.5!"];
  C3 [pos="2,1.2!"];

  // Position boronic acid group nodes
  B [pos="0,-1.5!"];
  OH1 [pos="-1,-2.5!"];
  OH2 [pos="1,-2.5!"];

  // Define edges for the cycloheptene ring with double bond
  C1 -- C2 [penwidth=2];
  C2 -- C3;
  C3 -- C4;
  C4 -- C5;
  C5 -- C6;
```

```
C6 -- C7;  
C7 -- C1;
```

```
// Define edges for the boronic acid group  
C1 -- B;  
B -- OH1;  
B -- OH2;  
}
```

Caption: Structure of **Cyclohepten-1-ylboronic acid**.

Synthesis and Preparation of Stable Derivatives

The direct synthesis of alkenylboronic acids can be achieved through several established methods. For cycloheptenyl systems, the most practical and widely adopted approach is the palladium-catalyzed Miyaura borylation of a corresponding alkenyl halide or triflate.[11][12]

Recommended Synthetic Protocol: Miyaura Borylation

This protocol describes the synthesis of the more stable **Cyclohepten-1-ylboronic acid** pinacol ester, which can be readily hydrolyzed to the free boronic acid if required or used directly in many coupling reactions.[13] The starting material, 1-bromocycloheptene, can be prepared from cycloheptanone.

Caption: Workflow for Miyaura Borylation.

Step-by-Step Methodology:

- Reactor Setup: To a dry, oven-baked three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-bromocycloheptene (1.0 eq), bis(pinacolato)diboron (B_2pin_2 , 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
- Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 0.03 eq).
- Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane.
- Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
- Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pinacol ester as a solid or oil.[14][15]

Causality Behind Experimental Choices:

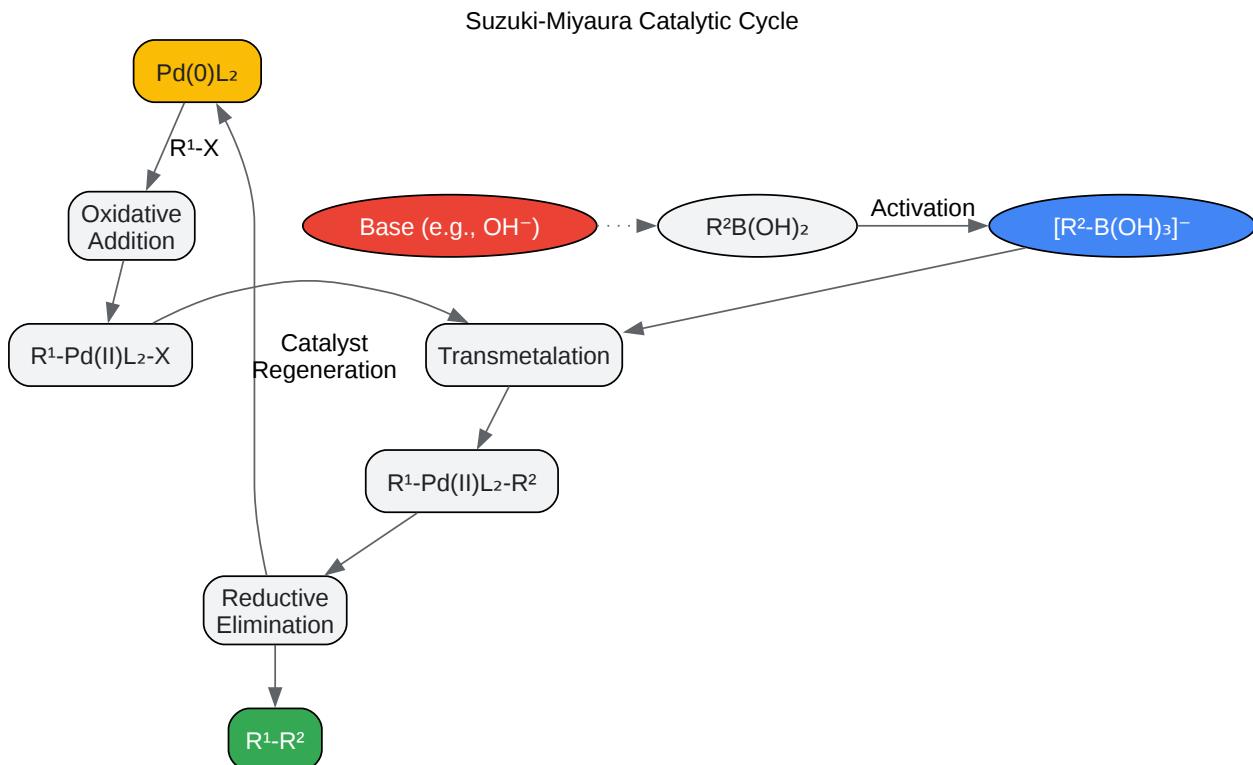
- Catalyst ($Pd(dppf)Cl_2$): The dppf ligand provides a good balance of electron-donating properties and steric bulk, creating an active and stable palladium(0) species that readily undergoes oxidative addition with the alkenyl bromide.

- Base (KOAc): Potassium acetate is a moderately weak base, sufficient to facilitate the catalytic cycle without promoting significant side reactions like protodeboronation of the product.[7]
- Boron Source (B₂pin₂): Bis(pinacolato)diboron is an air-stable, easily handled solid, making it a convenient and efficient boron source for the reaction. The resulting pinacol ester is significantly more stable than the free boronic acid.[13]

The Challenge of Instability: Why Use Derivatives?

Free boronic acids, particularly non-aryl variants, can be prone to decomposition. The two primary degradation pathways are:

- Protodeboronation: The C-B bond is cleaved by a proton source (often water or alcohol), replacing the boronic acid with a hydrogen atom. This process can be accelerated by heat or the presence of transition metals.[13]
- Dehydration: Three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this process is often reversible, it complicates characterization and stoichiometry.


To overcome these challenges, boronic acids are frequently converted into more stable derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[16][17] These derivatives are generally crystalline, stable to air and chromatography, and can be stored for extended periods without degradation.[18] They can either be used directly in cross-coupling reactions or hydrolyzed back to the free boronic acid immediately before use.

Key Chemical Transformations: The Suzuki-Miyaura Cross-Coupling

The premier application of **Cyclohepten-1-ylboronic acid** is the Suzuki-Miyaura cross-coupling reaction, which forges a new carbon-carbon bond between the cycloheptenyl group and an organic halide or triflate.[5][8] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and commercial availability of reagents.[6][19]

The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

[Click to download full resolution via product page](#)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Mechanistic Pillars:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of the coupling partner, forming a Pd(II) intermediate.[\[5\]](#)
- **Activation & Transmetalation:** A base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid (R²B(OH)₂) to form a more nucleophilic "ate" complex ([R²-B(OH)₃]⁻). This complex then transfers its organic group (R², the cycloheptenyl moiety in this case) to the palladium center, displacing the halide.[\[7\]\[19\]](#) This is typically the rate-determining step.
- **Reductive Elimination:** The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[\[5\]](#)

Experimental Protocol: Model Suzuki-Miyaura Coupling

This protocol details a representative coupling of **Cyclohepten-1-ylboronic acid** with 4-bromoanisole.

Step-by-Step Methodology:

- **Reagent Preparation:** In a reaction vessel, combine 4-bromoanisole (1.0 eq), **Cyclohepten-1-ylboronic acid** (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).

- Catalyst Loading: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq).
- Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio). The biphasic system is common and often beneficial for Suzuki couplings.^[8]
- Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
- Workup and Isolation: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate in vacuo.
- Purification: Purify the resulting crude product via flash column chromatography to obtain the desired coupled product.

Applications in Medicinal Chemistry and Drug Development

The true value of building blocks like **Cyclohepten-1-ylboronic acid** lies in their ability to accelerate the discovery of new therapeutic agents.^{[20][21]}

- Scaffold Hopping and SAR Exploration: The cycloheptenyl group provides a unique, non-aromatic, and conformationally flexible scaffold. Medicinal chemists can use **Cyclohepten-1-ylboronic acid** to replace existing rings (e.g., phenyl or cyclohexyl) in a known bioactive molecule. This "scaffold hopping" strategy allows for the exploration of new chemical space, potentially leading to improved potency, selectivity, or pharmacokinetic properties.^[3]
- Bioisosteric Replacement: The seven-membered ring can act as a bioisostere for other cyclic structures, influencing the overall shape and vectoral presentation of key pharmacophoric features to a biological target.
- Direct Biological Activity: While primarily used as a synthetic intermediate, the boronic acid functional group itself is a key pharmacophore in several approved drugs, acting as a reversible covalent inhibitor of serine proteases (e.g., Bortezomib targeting the proteasome) or β -lactamases (e.g., Vaborbactam).^{[1][4]} The incorporation of a boronic acid into a lead compound is a validated strategy for enhancing biological activity.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and reactivity of **Cyclohepten-1-ylboronic acid**.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) and refrigerated at 2-8°C.^[9] Protect from moisture and light.
- Handling: As with most boronic acids, it is advisable to handle the material in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It is classified as an irritant.^[14]
- Stability Considerations: For long-term storage or for applications requiring high purity and reproducible stoichiometry, conversion to the pinacol or MIDA ester is strongly recommended.^{[13][16][17]} These derivatives are far less susceptible to degradation.

Conclusion

Cyclohepten-1-ylboronic acid is a potent and versatile tool in the arsenal of the modern organic chemist. Its utility is primarily demonstrated through the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the facile construction of complex

molecules bearing a unique seven-membered ring. While its inherent stability requires careful consideration, the use of stable derivatives like pinacol esters provides a practical and effective solution. As the demand for novel chemical entities continues to grow in drug discovery and materials science, the strategic application of specialized building blocks such as **Cyclohepten-1-ylboronic acid** will undoubtedly continue to expand, paving the way for future innovations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Cyclohepten-1-ylboronic Acid | 835882-35-4 [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. Boronic acid or boronate synthesis by hydroboration or C-B coupling reaction (borylation) [organic-chemistry.org]
- 12. CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester - Google Patents [patents.google.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. 1-cyclohepten-1-yl boronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. 1-cyclohepten-1-yl boronic acid pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 16. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbino.com]
- 21. nbino.com [nbino.com]
- To cite this document: BenchChem. [Cyclohepten-1-ylboronic acid literature review.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1364393#cyclohepten-1-ylboronic-acid-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426
Email: info@benchchem.com